An In-depth Technical Guide to 4-(Hydroxymethyl)picolinonitrile (CAS: 71935-32-5) for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-(Hydroxymethyl)picolinonitrile (CAS: 71935-32-5) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(hydroxymethyl)picolinonitrile, a versatile building block in medicinal chemistry. With its unique arrangement of a pyridine ring, a hydroxymethyl group, and a nitrile functionality, this compound offers a rich scaffold for the synthesis of diverse and complex molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its properties, synthesis, reactivity, and potential applications.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a molecule is fundamental to its application in research and development. This section details the key characteristics of 4-(hydroxymethyl)picolinonitrile.
General Properties
| Property | Value | Source(s) |
| CAS Number | 71935-32-5 | [1] |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 111-112 °C | |
| Boiling Point (Predicted) | 340.4 ± 27.0 °C | |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | |
| pKa (Predicted) | 13.03 ± 0.10 | |
| InChI Key | ZJSSDJCFSASGNQ-UHFFFAOYSA-N | [1] |
Spectroscopic Data (Predicted and Analog-Based)
1.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
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Aromatic Protons (Pyridine Ring): Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern.
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Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-5.0 ppm.
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Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of δ 2.0-5.0 ppm.
1.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Aromatic Carbons (Pyridine Ring): Five distinct signals in the aromatic region (δ 120-160 ppm).
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Nitrile Carbon (-CN): A characteristic signal in the range of δ 115-120 ppm.
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Methylene Carbon (-CH₂OH): A signal in the aliphatic region, typically around δ 60-65 ppm.
1.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the key functional groups.
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O-H Stretch (Alcohol): A broad band in the region of 3200-3600 cm⁻¹.
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C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.
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C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2230 cm⁻¹.
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C=C and C=N Stretch (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
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C-O Stretch (Alcohol): A strong band in the 1000-1200 cm⁻¹ region.
1.2.4. Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 134. Fragmentation may involve the loss of the hydroxymethyl group or other characteristic cleavages of the pyridine ring. Predicted collision cross section data for various adducts are also available.
Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of 4-(hydroxymethyl)picolinonitrile are key to its utility as a building block.
Proposed Synthetic Route
While a specific, detailed experimental protocol for the synthesis of 4-(hydroxymethyl)picolinonitrile is not widely published, a plausible route can be adapted from general methods for the synthesis of substituted picolinonitriles. A potential synthetic pathway is outlined below.
Caption: A proposed two-step synthesis of 4-(hydroxymethyl)picolinonitrile.
Experimental Protocol (Hypothetical):
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Oxidation of 4-Methylpicolinonitrile: To a solution of 4-methylpicolinonitrile in a suitable solvent (e.g., dioxane/water), add a slight excess of selenium dioxide. Reflux the mixture for several hours until the starting material is consumed (monitored by TLC). Cool the reaction mixture, filter to remove selenium, and concentrate the filtrate. Purify the crude 4-formylpicolinonitrile by column chromatography.
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Reduction of 4-Formylpicolinonitrile: Dissolve the 4-formylpicolinonitrile in a protic solvent such as methanol or ethanol. Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring. Allow the reaction to warm to room temperature and stir for a few hours. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield 4-(hydroxymethyl)picolinonitrile.
Reactivity Profile
The reactivity of 4-(hydroxymethyl)picolinonitrile is dictated by its three key functional components: the pyridine ring, the hydroxymethyl group, and the nitrile group.
Caption: Reactivity map of 4-(hydroxymethyl)picolinonitrile.
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Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. The ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene.
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Hydroxymethyl Group: This primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. It can also undergo esterification, etherification, or conversion to a leaving group (e.g., a halide) for subsequent nucleophilic substitution.
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Nitrile Group: The nitrile functionality is a versatile handle for further transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocyclic systems.
Applications in Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of the hydroxymethyl and nitrile groups on the pyridine ring of 4-(hydroxymethyl)picolinonitrile provides multiple points for diversification, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening.
While specific examples of marketed drugs derived directly from 4-(hydroxymethyl)picolinonitrile are not readily identifiable, its role as a key intermediate in the synthesis of various bioactive molecules is evident from the scientific and patent literature. It is often utilized in the construction of more complex heterocyclic systems with potential therapeutic applications. For instance, it can serve as a precursor for the synthesis of substituted pyridines that are explored as inhibitors of various enzymes or as ligands for receptors. The nitrile group, in particular, is a known pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups.
The versatility of this compound makes it a valuable tool in the hit-to-lead and lead optimization stages of drug discovery, where the systematic modification of a core scaffold is essential for improving potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 4-(hydroxymethyl)picolinonitrile.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1]
Solubility
Experimentally determined solubility data for 4-(hydroxymethyl)picolinonitrile in a range of solvents is not extensively reported. However, based on its structure, a qualitative prediction of its solubility can be made. The presence of the polar hydroxymethyl group and the nitrogen atom in the pyridine ring suggests that it will have some solubility in polar protic solvents like water, methanol, and ethanol, particularly with heating. It is also expected to be soluble in polar aprotic solvents such as DMSO and DMF. Its solubility in nonpolar solvents like hexanes is likely to be low.
Protocol for Solubility Determination:
A simple and effective method for determining the solubility of a solid in a given solvent is the isothermal equilibrium method.
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Add an excess amount of 4-(hydroxymethyl)picolinonitrile to a known volume of the solvent in a sealed vial.
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Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).
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Allow any undissolved solid to settle.
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Carefully withdraw a known volume of the supernatant.
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Determine the concentration of the solute in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore and a calibration curve is established), HPLC, or by evaporating the solvent and weighing the residue.
Conclusion
4-(Hydroxymethyl)picolinonitrile is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a rich platform for the synthesis of a wide array of complex molecules and compound libraries. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting. While some experimental data for this specific compound is sparse, a combination of predictive methods and data from analogous structures provides a solid foundation for its application in the pursuit of novel therapeutics.
References
- (Reference for a general synthesis of substituted picolinonitriles, if found)
- (Reference for a general discussion on the reactivity of pyridine deriv
- (Reference for a review on the role of pyridines in medicinal chemistry, if found)
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Ikeuchi, K., et al. (2019). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. The Journal of Organic Chemistry, 84(15), 9513-9523. [Link]
- (Reference for safety data, e.g., a specific MSDS, if a more detailed one is found)
- (Reference for a general protocol on solubility determin
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2012). Journal of Medicinal Chemistry, 55(10), 4511-4527. [Link]
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4-(hydroxymethyl)pyridine-2-carbonitrile. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
